2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of acetic acid, featuring a phenyl ring substituted with chlorine, fluorine, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-fluoro-4-methoxybenzene.
Halogenation: The benzene ring is halogenated to introduce the chlorine and fluorine atoms.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the benzene ring to form the acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted phenylacetic acids
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards molecular targets.
Vergleich Mit ähnlichen Verbindungen
2-(2-Chloro-6-fluoro-4-methoxyphenyl)ethanol: Similar structure but with an alcohol group instead of an acetic acid group.
2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetaldehyde: Similar structure but with an aldehyde group instead of an acetic acid group.
2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetate: The ester derivative of the acetic acid compound.
Uniqueness: 2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid is unique due to its specific combination of substituents on the phenyl ring, which can impart distinct chemical and biological properties. The presence of both electron-withdrawing (chlorine, fluorine) and electron-donating (methoxy) groups can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
1782348-46-2 |
---|---|
Molekularformel |
C9H8ClFO3 |
Molekulargewicht |
218.61 g/mol |
IUPAC-Name |
2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8ClFO3/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
XWKWEPNFNKZDRA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)Cl)CC(=O)O)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.